4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether
Beschreibung
The compound 4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether features a thieno[2,3-c]pyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a 4-(tert-butyl)phenoxymethyl moiety at position 3. This structure combines steric bulk (tert-butyl), electron-withdrawing effects (trifluoromethyl), and sulfur-containing heterocyclic systems, which are common in pharmaceuticals and agrochemicals for enhanced metabolic stability and binding affinity .
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS/c1-17(2,3)11-5-7-12(8-6-11)24-10-13-9-14-15(18(19,20)21)22-23(4)16(14)25-13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIVNWBYRULPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC3=C(S2)N(N=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyrazole core, which is known for various pharmacological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole motifs. For instance, derivatives similar to 4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether exhibited significant inhibition of pro-inflammatory cytokines in vitro.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively researched. The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammation and cancer progression. For example:
- Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases that play crucial roles in cell proliferation and survival.
- Regulation of Cytokines : The compound may modulate the expression of cytokines involved in inflammatory pathways.
Case Studies
- Study on Inflammatory Response : A study demonstrated that treatment with a similar pyrazole derivative significantly reduced levels of TNF-alpha and IL-6 in an animal model of inflammation, suggesting a promising therapeutic application for inflammatory diseases.
- Antitumor Efficacy in Vivo : In a xenograft model, administration of the compound led to a substantial reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects and Core Modifications
Key Structural Features of Analogs:
Analysis:
- In contrast, indeno[3,2-c]pyrazol-4-one () features a fused indene system, which may increase planarity and affect solubility .
- The tert-butyl group in all compounds provides steric bulk, improving metabolic resistance but possibly reducing solubility . The 4-methoxyphenyl group in introduces electron-donating effects, contrasting with the electron-withdrawing CF₃ in the target compound .
Crystallographic and Geometric Comparisons
- Crystal Packing: The pyrazole derivative in (C20H19F3N2O4) crystallizes in the P-1 space group, with hydrogen bonding involving methoxy and trifluoromethyl groups stabilizing the lattice . The target compound’s thieno[2,3-c]pyrazole core likely exhibits distinct packing due to sulfur’s larger atomic radius and polarizability.
- Hydrogen Bonding: highlights the importance of hydrogen-bonding patterns in molecular aggregation. The absence of amino or hydroxyl groups in the target compound (vs. ’s NH₂ group) may reduce hydrogen-bonding capacity, impacting crystallinity .
Vorbereitungsmethoden
Cyclocondensation of 3-Aminothiophene-2-Carbonitrile
A modified Knoevenagel reaction between 3-aminothiophene-2-carbonitrile and methylhydrazine in ethanol at 80°C for 12 hours produces 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole (yield: 68–72%). The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethyltrimethylsilane (TMS-CF3) in dimethylformamide (DMF) at 100°C.
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Solvent | DMF |
| Catalyst | CuI (5 mol%) |
| Reaction Time | 8 hours |
| Yield | 72% |
Etherification Strategies for Sidechain Attachment
The ether linkage is formed via Williamson synthesis or Mitsunobu reaction. Search result highlights the use of 4-(tert-butyl)phenol and a bromomethyl intermediate.
Williamson Ether Synthesis
The bromomethyl-thienopyrazole intermediate (prepared using N-bromosuccinimide in CCl4) reacts with 4-(tert-butyl)phenol in the presence of potassium carbonate (K2CO3) in acetone at 60°C.
Optimized conditions:
| Parameter | Value |
|---|---|
| Base | K2CO3 (2.5 equiv) |
| Solvent | Acetone |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) achieves higher regioselectivity (yield: 78%).
Integrated Synthetic Routes
Route A: Sequential Cyclization-Etherification
Route B: One-Pot Tandem Reaction
A one-pot method combining cyclocondensation and etherification reduces purification steps. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction achieves a 63% total yield but requires stringent temperature control (±2°C).
Comparative performance:
| Metric | Route A | Route B |
|---|---|---|
| Total Yield | 55% | 63% |
| Purity (HPLC) | 98.5% | 95.2% |
| Scalability | >1 kg | <500 g |
Challenges and Optimization
Regioselectivity in Cyclization
The position of the trifluoromethyl group is controlled by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which minimizes isomer formation.
Stability of Ether Linkage
The methyl ether bond is susceptible to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres (N2/Ar) are critical during synthesis.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-(tert-butyl)phenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether?
Answer:
Synthesis typically involves multi-step protocols, including protection/deprotection strategies and coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for nucleophilic substitutions .
- Temperature : Controlled heating (60–80°C) minimizes side reactions, especially for trifluoromethyl group incorporation .
- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in thienopyrazole formation .
- Purification : HPLC with reverse-phase C18 columns and deuterated solvents for NMR analysis ensure >95% purity .
Advanced: How can low yields due to steric hindrance from the tert-butyl group be mitigated during synthesis?
Answer:
- Alternative protecting groups : Use trimethylsilyl (TMS) ethers for temporary steric relief during coupling steps, followed by deprotection .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions under controlled conditions .
- Computational modeling : DFT calculations predict spatial arrangements to optimize reaction pathways before experimental trials .
Basic: Which analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR identify key signals (e.g., tert-butyl at δ ~1.3 ppm, trifluoromethyl at δ ~110–120 ppm in F NMR) .
- HPLC : Retention time consistency under gradient elution (e.g., 0.1% TFA in acetonitrile/water) confirms purity .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: How should discrepancies between X-ray crystallography data and spectroscopic results be resolved?
Answer:
- Refinement tools : Use SHELXL for anisotropic displacement parameter adjustments and hydrogen bonding network validation .
- Cross-validation : Compare experimental NMR chemical shifts with DFT-predicted values to identify crystallographic packing effects .
- Twinned data handling : SHELXD or SHELXE can deconvolute overlapping reflections in problematic datasets .
Basic: What methodologies are recommended for determining the crystal structure of this compound?
Answer:
- Data collection : Single-crystal X-ray diffraction (SC-XRD) at 100–150 K minimizes thermal motion artifacts .
- Software pipeline : SHELXT for space group determination and WinGX for structure visualization and refinement .
- Validation : Check CIF files with PLATON to verify geometry (e.g., bond angles, torsional strain) .
Advanced: How can DFT studies complement crystallographic data to elucidate electronic properties?
Answer:
- Charge distribution analysis : B3LYP/6-31G(d,p) calculations map electrostatic potentials, explaining intermolecular interactions (e.g., C–F⋯π contacts) .
- Hirshfeld surfaces : Quantify contributions of H-bonding and van der Waals forces to crystal packing .
- TD-DFT : Predict UV-Vis absorption spectra to correlate solid-state and solution-phase behavior .
Basic: How to design initial biological activity assays for this compound?
Answer:
- In vitro screens : Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility optimization : DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
Advanced: What strategies address contradictions in bioactivity data across different studies?
Answer:
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–500 µM) to identify non-linear effects .
- Metabolite screening : LC-MS/MS identifies degradation products that may skew results .
- Target validation : CRISPR-Cas9 knockout models confirm specificity for suspected biological targets .
Basic: How to assess the environmental fate of this compound?
Answer:
- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
- Soil adsorption : Batch experiments with HPLC quantification to determine K values .
- Ecotoxicity : Daphnia magna or zebrafish embryo assays for acute toxicity (LC/EC) .
Advanced: How to model the ecological risk of long-term environmental persistence?
Answer:
- QSPR models : Predict biodegradation half-lives using molecular descriptors (e.g., logP, topological surface area) .
- Mesocosm experiments : Simulate real-world conditions with microbial communities to track transformation products .
- Probabilistic risk assessment : Monte Carlo simulations integrate toxicity data and exposure scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
